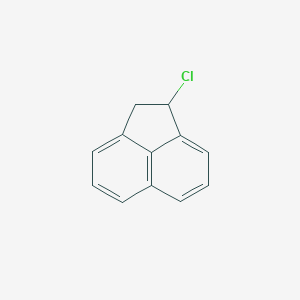

1-Chloro-1,2-dihydroacenaphthylene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIXIIYQBGBGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 1 Chloro 1,2 Dihydroacenaphthylene and Its Analogs

Direct Chlorination Approaches for the Dihydroacenaphthylene Core

Direct chlorination of the dihydroacenaphthylene framework provides a straightforward route to 1-Chloro-1,2-dihydroacenaphthylene. However, the success of this approach is highly dependent on the precise control of reaction conditions to achieve the desired regioselectivity and to minimize the formation of unwanted byproducts.

Electrophilic Chlorination Mechanisms with Polycyclic Aromatic Hydrocarbon Precursors

The introduction of a chlorine atom onto the acenaphthene (B1664957) backbone typically proceeds via an electrophilic aromatic substitution mechanism. wikipedia.orgmasterorganicchemistry.com In this process, a chlorinating agent, often activated by a Lewis acid catalyst, generates a highly electrophilic chlorine species that is attacked by the electron-rich aromatic ring of the acenaphthene precursor. wikipedia.org This attack results in the formation of a carbocation intermediate, known as a sigma complex or arenium ion, which is subsequently deprotonated to restore aromaticity and yield the chlorinated product. masterorganicchemistry.com

The position of chlorination on the acenaphthene ring is directed by the electronic properties of the starting material. Halogenation of acenaphthene itself has been shown to primarily yield derivatives with the halogen in the 5-position. canada.ca However, when starting with a pre-halogenated acenaphthene, such as 3-chloroacenaphthene, further substitution occurs almost exclusively at the 6-position. acs.org

Influence of Reaction Conditions, Solvents, and Catalysts on Product Distribution and Regioselectivity

The outcome of the chlorination reaction is significantly influenced by several factors, including the choice of chlorinating agent, solvent, and catalyst. For instance, the use of sulfuryl chloride in the presence of a Lewis acid like aluminum chloride has been employed for the chlorination of 5-chloroacenaphthene (B144682) to produce the 5,6-dichloro derivative. acs.org Different catalysts, such as zinc powder or iodine, have also been utilized, leading to varying yields of the desired product. acs.org

The reaction conditions play a critical role in determining the product distribution. For example, studies on the bromination of 5-bromoacenaphthene (B1265734) have shown that different conditions can lead to either side-chain bromination or further ring substitution. acs.org The choice of solvent can also impact the reaction, with polar solvents sometimes accelerating the rate of halogenation, particularly for activated substrates like phenols. wikipedia.org

Table 1: Catalysts and Conditions for the Dihalogenation of Acenaphthene Derivatives

| Starting Material | Halogenating Agent | Catalyst | Product(s) | Yield | Reference |

| 5-Chloroacenaphthene | Molecular chlorine | Zinc powder | 5,6-Dichloroacenaphthene | 52.6% | acs.org |

| 5-Chloroacenaphthene | Sulfuryl chloride | Iodine | 5,6-Dichloroacenaphthene | 58% | acs.org |

| 5-Chloroacenaphthene | Sulfuryl chloride | Aluminum chloride | 5,6-Dichloroacenaphthene | 40-78% | acs.org |

| 5-Bromoacenaphthene | Hypobromous acid | - | 5,6-Dibromoacenaphthene | Major product | acs.org |

Formation within Environmental Chlorination Processes: Disinfection Byproduct Generation

Chlorinated acenaphthylene (B141429) derivatives can be formed as disinfection byproducts (DBPs) during water treatment processes that utilize chlorine. nih.govresearchgate.net The reaction of chlorine with naturally occurring organic matter in water can lead to the formation of a wide array of halogenated organic compounds. researchgate.netnih.gov While specific studies on the formation of this compound as a DBP are not prevalent in the provided search results, the general principles of DBP formation suggest its potential presence. The formation of other chlorinated compounds, such as 1,1-dichloroacetone, has been studied, and the reaction conditions, including pH and temperature, have been shown to significantly affect their formation. nih.gov

Indirect Synthetic Routes to this compound Scaffolds

Indirect methods offer alternative pathways to this compound and its analogs, often providing better control over the final structure.

Derivation from Acenaphthylene Chlorohydrin Intermediates

One indirect route involves the use of chlorohydrin intermediates. The preparation of trimethylene chlorohydrin from trimethylene glycol using dry hydrogen chloride is a well-established procedure. orgsyn.org A similar strategy could conceptually be applied to acenaphthylene glycol. The formation of acenaphthylene chlorohydrin would be a key step, which could then be further reacted to yield the target this compound. This approach allows for the stereospecific introduction of the chlorine and hydroxyl groups, which can then be manipulated in subsequent synthetic steps.

Palladium-Catalyzed Annulation and Cross-Coupling Strategies for Dihydroacenaphthylene Derivatives

Palladium-catalyzed reactions are powerful tools for the construction of complex carbocyclic and heterocyclic frameworks. espublisher.comespublisher.com These methods have been successfully applied to the synthesis of various dihydroacenaphthylene derivatives. For instance, palladium-catalyzed Heck reactions have been developed to synthesize 9,10-dihydrophenanthrene (B48381) derivatives, which share a similar structural motif with dihydroacenaphthylene. espublisher.comespublisher.com

Furthermore, palladium-catalyzed naphthylation of acenaphthylene has been demonstrated as a viable method for creating C-C bonds at sterically hindered positions. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions followed by intramolecular C-H arylation have also been employed to synthesize acenaphthylene-fused heteroarenes. beilstein-journals.org These advanced catalytic methods provide a versatile platform for the synthesis of a wide range of substituted dihydroacenaphthylene derivatives, including those with chloro-substituents, by using appropriately functionalized starting materials. researchgate.netresearchgate.net

Multicomponent and One-Pot Reaction Syntheses

In the context of acenaphthylene derivatives, MCRs have been effectively used, particularly with acenaphthenequinone (B41937) as a key building block for generating a variety of heterocyclic and spirocyclic compounds. nih.gov For instance, a one-pot, four-component reaction involving acenaphthenequinone, various amines, and 1,1-bis(methylthio)-2-nitroethene has been developed to synthesize complex dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives. nih.gov This reaction proceeds efficiently in refluxing ethanol (B145695) without the need for a catalyst, highlighting the inherent reactivity of the starting materials. nih.gov While these examples don't yield this compound directly, they demonstrate the utility of MCRs in creating diverse acenaphthylene-based scaffolds.

One-pot syntheses are also prominent in modifying the acenaphthene core. A notable example is the convenient one-pot oxidation of 1-acenaphthenones to acenaphthenequinones using N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) at room temperature, which proceeds in high yields. researchgate.net Such efficient transformations of precursors are crucial for the subsequent synthesis of more complex derivatives.

Functionalization and Derivatization of this compound Precursors

The ability to functionalize and derivatize the precursors of this compound is essential for creating a library of analogs with diverse chemical and physical properties. This can be achieved by introducing functional groups onto the acenaphthene or acenaphthylene skeleton before the chlorination step or by modifying the chlorinated product itself.

Selective Introduction of Additional Functional Groups

The acenaphthene and acenaphthylene systems can be selectively functionalized through various organic reactions. The aromatic rings undergo electrophilic substitution reactions like chlorination and bromination. acs.org For example, the pyrolysis of certain chlorohydrocarbons can produce chlorinated acenaphthylenes, demonstrating that functional groups can be introduced under specific, high-energy conditions. nih.govresearchgate.net

Furthermore, palladium-catalyzed cascade reactions, such as a Suzuki–Miyaura coupling followed by an intramolecular C–H arylation, have been used to synthesize acenaphthylene-fused heteroarenes, including thiophene, furan, and pyridine (B92270) derivatives. beilstein-journals.org This highlights a sophisticated method for introducing complex heterocyclic functionalities onto the acenaphthylene framework. The ability to pre-functionalize the naphthalene (B1677914) core, for instance by creating 1,8-dihalonaphthalenes, allows for the construction of a wide array of substituted acenaphthylene systems. beilstein-journals.org

The data below illustrates examples of precursor functionalization.

| Precursor | Reagents and Conditions | Functional Group Introduced | Resulting Intermediate |

| 1-Acenaphthenone | N-Bromosuccinimide, DMSO, Room Temp. researchgate.net | Carbonyl (=O) | Acenaphthenequinone |

| 1,8-Dihalonaphthalenes | (Heteroaryl)boronic acids, Pd catalyst beilstein-journals.org | Heteroaryl groups | Acenaphthylene-fused heteroarenes |

| Acenaphthene | Ullmann reaction conditions nih.govacs.org | Dialkoxy ethers | 5,6-Dialkoxyacenaphthenes |

Stereochemical Control in Chloro-Dihydroacenaphthylene Synthesis

The synthesis of this compound from acenaphthylene results in the formation of a chiral center at the C1 position, typically yielding a racemic mixture of (R)- and (S)-enantiomers. Achieving stereochemical control to produce a single enantiomer is a significant synthetic challenge that can be addressed through several strategies. researchgate.net

One primary strategy is asymmetric catalysis , where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. While specific catalysts for the asymmetric chlorination of acenaphthylene are not widely reported, the principle has been applied successfully in other systems. For instance, rhodium-catalyzed intramolecular [2+2+2] cycloadditions have been used to create chiral azahelicenes, demonstrating that metal catalysts with chiral ligands can induce high enantioselectivity. rsc.org

Another approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net

Diastereoselective synthesis offers another route. For example, a method for the stereoselective chlorination of acyclic 1,3-diols using triphosgene (B27547) and pyridine has been developed, yielding either anti- or syn-dichlorides depending on the stereochemistry of the starting diol. nih.gov This demonstrates that reagent control can effectively determine the stereochemical outcome.

Finally, photomechanochemistry has emerged as a novel method for controlling stereoselectivity. In the [2+2] photodimerization of acenaphthylene, mechanical activation (ball milling) selectively produces the syn cyclobutane (B1203170) dimer, whereas the reaction in the solid state without milling yields the anti dimer, showcasing how physical conditions can dictate stereochemical pathways. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Chlorinated Dihydroacenaphthylene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules. For 1-Chloro-1,2-dihydroacenaphthylene, a complete NMR analysis would be crucial for confirming the position of the chlorine atom and the stereochemistry of the dihydro-part of the acenaphthylene (B141429) core.

High-Resolution ¹H NMR Analysis of Proton Environments and Coupling Constants

A high-resolution ¹H NMR spectrum would provide essential information about the electronic environment of each proton in the this compound molecule. The chemical shift (δ) of each proton signal would indicate its degree of shielding or deshielding, influenced by the electronegativity of the chlorine atom and the anisotropic effects of the aromatic rings.

Furthermore, the spin-spin coupling constants (J-values) between adjacent protons would be instrumental in establishing the connectivity of the proton network. For instance, the coupling patterns of the protons on the saturated carbons (C1 and C2) would help determine their relative stereochemistry (cis or trans).

Hypothetical ¹H NMR Data Table for this compound:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | Data not available | Data not available | Data not available |

| H2 | Data not available | Data not available | Data not available |

| Aromatic Protons | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as experimental data is not available.

Carbon-13 NMR Spectroscopy for Carbon Skeleton and Substituent Effects

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The chemical shift of the carbon atom bonded to the chlorine (C1) would be significantly deshielded due to the halogen's electron-withdrawing inductive effect. The chemical shifts of the other carbons in the molecule would also be affected, providing a complete picture of the electronic distribution within the carbon skeleton.

Hypothetical ¹³C NMR Data Table for this compound:

| Carbon | Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| Aromatic Carbons | Data not available |

| Quaternary Carbons | Data not available |

This table is for illustrative purposes only, as experimental data is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

Two-dimensional NMR techniques are powerful tools for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the connectivity established from the ¹H NMR coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence) would show direct correlations between each proton and the carbon atom to which it is attached. This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra.

Without experimental 2D NMR data, a definitive confirmation of the structure of this compound remains speculative.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

Infrared (IR) Spectroscopy for Characteristic C-Cl and Aromatic Vibrations

Additionally, the spectrum would show characteristic absorptions for the aromatic C-H and C=C stretching vibrations, as well as C-H bending vibrations, which would confirm the presence of the acenaphthene (B1664957) ring system.

Hypothetical IR Absorption Data Table for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-Cl | Stretch | Data not available |

| Aromatic C-H | Stretch | Data not available |

| Aromatic C=C | Stretch | Data not available |

| Aliphatic C-H | Stretch | Data not available |

This table is for illustrative purposes only, as experimental data is not available.

Raman Spectroscopy in Structural Diagnostics and Polymorphism

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would also show characteristic bands for the C-Cl and aromatic vibrations. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

Raman spectroscopy is also a powerful tool for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of this compound would exhibit distinct Raman spectra due to differences in their crystal lattice vibrations. However, without any synthesized and crystallized material, no Raman data is available.

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying individual components within a complex mixture, such as the crude product of a chemical synthesis. In the context of this compound, GC separates the target compound from unreacted starting materials, isomers (e.g., 2-Chloro-1,2-dihydroacenaphthylene), and other byproducts based on their differing boiling points and affinities for the GC column's stationary phase.

Following separation, the eluted compounds are ionized, typically by electron impact (EI), and the resulting ions are analyzed by the mass spectrometer. The mass spectrum provides a molecular fingerprint, showing the molecular ion peak and characteristic fragment ions. For this compound (C₁₂H₉Cl), the molecular ion peak would appear as a doublet due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of intensity. docbrown.info The NIST WebBook lists gas chromatography data as available for 1-chloro-acenaphthene, underscoring the utility of this method for separating such isomers. nist.gov

Table 1: Illustrative GC-MS Data for Analysis of a Chlorinated Acenaphthene Mixture This table presents hypothetical data for illustrative purposes.

| Compound Name | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Acenaphthene | 10.2 | 154 | 153, 152 |

| This compound | 12.5 | 188/190 (3:1) | 153, 152, 126 |

| Dichloro-1,2-dihydroacenaphthylene | 14.8 | 222/224/226 (9:6:1) | 187, 152, 125 |

This separation and identification capability is crucial for monitoring reaction progress and assessing the purity of the isolated product.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While nominal mass spectrometry provides integer mass values, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's elemental formula, as each unique formula corresponds to a specific exact mass.

For this compound, HRMS can unequivocally confirm its elemental composition (C₁₂H₉Cl) by distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov The theoretical exact masses for the molecular ions containing the two chlorine isotopes can be calculated and compared to the experimental values.

Table 2: HRMS Data for this compound

| Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) |

| [C₁₂H₉³⁵Cl]⁺ | ¹²C, ¹H, ³⁵Cl | 188.0393 |

| [C₁₂H₉³⁷Cl]⁺ | ¹²C, ¹H, ³⁷Cl | 190.0363 |

The confirmation of the exact mass provides definitive evidence for the molecular formula of the synthesized compound. lgcstandards.com

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a technique used to elucidate the structure of a molecule by isolating a specific ion (the precursor ion) and subjecting it to fragmentation through collision-induced dissociation (CID) or other activation methods. dtic.mil The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pathway that offers deep structural insights.

For this compound, the molecular ion ([C₁₂H₉Cl]⁺˙, m/z 188) would be selected as the precursor. A plausible fragmentation pathway would involve the following steps:

Loss of a Chlorine Radical: The most likely initial fragmentation is the cleavage of the C-Cl bond, which is weaker than the C-C or C-H bonds, resulting in the loss of a chlorine radical (•Cl) to form a stable acenaphthenyl cation at m/z 153.

Loss of Acetylene (B1199291): This m/z 153 ion can undergo further fragmentation. Studies on the related acenaphthylene cation (m/z 152) have shown that a common loss is that of acetylene (C₂H₂), which would lead to a fragment at m/z 127. nih.gov

Table 3: Proposed MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Product Ion | Neutral Loss | Product Ion (m/z) |

| 188 ([M]⁺˙) | [M-Cl]⁺ | •Cl | 153 |

| 153 ([M-Cl]⁺) | [M-Cl-H]⁺ | •H | 152 |

| 152 ([M-Cl-H]⁺˙) | [C₁₀H₈]⁺˙ | C₂H₂ | 126 |

This fragmentation pattern helps to confirm the connectivity of the atoms within the molecule and distinguish it from its isomers.

X-ray Diffraction Analysis for Crystalline Structure Determination

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state structure. The analysis would reveal the exact position of the chlorine atom, confirming the "1-Chloro" regiochemistry. It would also detail the planarity of the aromatic naphthalene (B1677914) core and the puckering of the five-membered dihydro- ring. As a reference, studies on related bridged and substituted anthracene (B1667546) systems demonstrate how X-ray diffraction elucidates key structural parameters. mdpi.com

Table 4: Representative Crystallographic Data for a Chlorinated Aromatic System Data based on a related structure, 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, for illustrative purposes of the type of data obtained. mdpi.com

| Parameter | Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| C-Cl Bond Length | ~1.74 Å |

| Dihedral Angle | Angle between aromatic planes |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking, Halogen bonds |

This detailed structural information is invaluable for understanding the steric and electronic properties of the molecule and for rationalizing its chemical reactivity and physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations of Dihydroacenaphthylene Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. sci-hub.se For dihydroacenaphthylene systems, the absorption spectrum is dominated by π → π* transitions within the naphthalene chromophore.

The spectrum of 1,2-dihydroacenaphthylene (acenaphthene) typically shows several absorption bands. nist.gov The introduction of a chlorine atom as a substituent on the aliphatic ring is expected to have a relatively small effect on the main absorption bands, possibly causing a slight bathochromic (red) or hypsochromic (blue) shift due to its inductive and resonance effects. The primary chromophore remains the naphthalene ring system. researchgate.netacs.org

Table 5: UV-Vis Absorption Maxima (λₘₐₓ) for Acenaphthene and Related Systems

| Compound | Solvent | λₘₐₓ (nm) | Reference |

| Acenaphthene | Ethanol (B145695) | 289, 301, 322 | nist.gov |

| Acenaphthylene | Argon Matrix | 230, 323, 340 | researchgate.net |

| Acenaphthoporphyrin | CH₂Cl₂ | 393, 438, 465 | researchgate.net |

Photophysical investigations can extend beyond simple absorption to include fluorescence spectroscopy, which would provide information on the excited state properties of this compound. These studies are crucial for applications in materials science and photochemistry.

Reaction Mechanisms and Pathways Involving 1 Chloro 1,2 Dihydroacenaphthylene

Gas-Phase and Atmospheric Chemical Reactivity

In the atmosphere, particularly in coastal or marine boundary layers where chlorine atom concentrations can be elevated, polycyclic aromatic hydrocarbons (PAHs) and their derivatives undergo significant chemical transformations. nih.govcopernicus.org The study of the gas-phase reactivity of 1-chloro-1,2-dihydroacenaphthylene and its analogs is crucial for understanding their atmospheric fate and contribution to air pollution. llnl.govnoaa.gov

The rate at which a chemical compound reacts in the atmosphere determines its lifetime and its potential to form secondary pollutants. copernicus.org The kinetics of the gas-phase reactions of chlorine (Cl) atoms with acenaphthylene (B141429) and its reduced analog, acenaphthene (B1664957), have been investigated using relative rate techniques in atmospheric simulation chambers. nih.gov

Experiments conducted at room temperature (293 ± 2 K) and atmospheric pressure have yielded specific rate constants for these reactions. nih.gov The reaction between Cl atoms and acenaphthylene is significantly faster than with naphthalene (B1677914), indicating that the five-membered cyclopenta-fused ring plays a key role in the reactivity of these types of PAHs. nih.govnih.gov The rate constants demonstrate that chlorine-initiated oxidation is a rapid process for these compounds. ucdavis.edu

Below is a table summarizing the experimentally determined rate constants for the reaction of chlorine atoms with acenaphthylene and its analog, acenaphthene, compared to another PAH, naphthalene.

| Compound | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |

| Acenaphthylene | (4.69 ± 0.82) × 10⁻¹⁰ |

| Acenaphthene | (3.01 ± 0.82) × 10⁻¹⁰ |

| Naphthalene | (4.22 ± 0.46) × 10⁻¹² |

| Data sourced from kinetic studies of gas-phase reactions. nih.gov |

The oxidation of acenaphthylene initiated by chlorine atoms proceeds through complex mechanisms involving both the addition of Cl to the double bond and abstraction of hydrogen atoms. nih.govresearchgate.net These reactions lead to the formation of a variety of oxygenated and chlorinated products. nih.gov

Studies using advanced mass spectrometry techniques have identified several key products from the Cl-initiated oxidation of acenaphthylene. These include 1,8-naphthalic anhydride, acenaphthenone, acenaphthenequinone (B41937), and, significantly, chloroacenaphthenone . nih.gov The formation of these products confirms that the cyclopenta-fused ring is the primary site of reactivity. nih.govresearchgate.net The proposed mechanism for the formation of chloroacenaphthenone involves the initial addition of a chlorine atom to the double bond of the five-membered ring, followed by a series of oxidation steps.

In contrast, the oxidation of acenaphthene, the dihydro-analog, primarily yields acenaphthenone. nih.gov This suggests that the presence of the double bond in acenaphthylene opens up additional reaction pathways leading to a more diverse product distribution, including chlorinated species.

A significant consequence of the atmospheric oxidation of PAHs is the formation of secondary organic aerosol (SOA), a major component of particulate matter (PM2.5) that impacts air quality and climate. copernicus.orgnih.govnih.gov The low-volatility products generated from the oxidation of acenaphthylene and its analogs can partition from the gas phase to the particle phase, contributing to SOA mass. researchgate.netcopernicus.org

Laboratory studies have demonstrated that the chlorine-initiated oxidation of acenaphthylene and acenaphthene leads to large yields of SOA. nih.govresearchgate.net The major oxidation products, including chloroacenaphthenone and acenaphthenone, have been observed to partition significantly to the particle phase. researchgate.net This indicates that in environments with high chlorine atom concentrations, such as the marine boundary layer or polluted coastal areas, the Cl-initiated oxidation of these PAHs can be an important pathway for SOA formation. researchgate.netcopernicus.org The formation of SOA from these precursors is a complex process involving the transformation of volatile organic compounds into condensable products that form aerosol particles. nih.govepa.gov

Electrophilic and Nucleophilic Substitution Reactions

Beyond its atmospheric reactivity, the structure of this compound allows it to undergo substitution reactions, which are fundamental in synthetic organic chemistry. The reactivity is influenced by both the aromatic system and the benzylic chloride on the five-membered ring.

Halogen exchange and displacement reactions on this compound involve the substitution of the chlorine atom by another nucleophile. The position of the chlorine atom at C1, a benzylic carbon, makes it susceptible to nucleophilic substitution, potentially via SN1 or SN2 mechanisms. chemguide.co.uk

Regioselectivity : The reaction is highly regioselective, as the substitution will occur at the C1 position, where the chlorine atom is located. The stability of a potential benzylic carbocation intermediate would favor an SN1-type pathway, while the accessibility of the carbon atom would be a factor in an SN2 mechanism.

Stereochemistry : The stereochemical outcome depends on the reaction mechanism.

An SN1 reaction , proceeding through a planar carbocation intermediate, would lead to a racemic mixture of products (both inversion and retention of configuration) if the starting material were chiral.

An SN2 reaction would proceed with a predictable inversion of configuration at the C1 center, as the nucleophile attacks from the side opposite to the leaving group. libretexts.org

The choice between the SN1 and SN2 pathways is influenced by factors such as the solvent, the nature of the nucleophile, and the stability of the carbocation. Given the benzylic nature of the C-Cl bond, which can stabilize a carbocation, SN1 pathways are plausible, especially with weak nucleophiles in polar protic solvents.

Aromatic nucleophilic substitution (SNAr) typically requires an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov The aromatic system of acenaphthylene is electron-rich, and this compound lacks the strong activating groups necessary for a classical SNAr reaction on the aromatic rings themselves. nih.gov

Therefore, direct nucleophilic substitution on the aromatic portion of the molecule is generally unfavorable under standard conditions. The reactivity of the chlorine atom is almost entirely confined to its position on the aliphatic five-membered ring (a benzylic position) rather than participating in a substitution on the naphthalene core.

When comparing its potential for SNAr with activated halobenzenes (e.g., 2,4-dinitrochlorobenzene), this compound is essentially unreactive toward this mechanism. researchgate.net The rate of SNAr reactions is highly dependent on the stabilization of the negatively charged intermediate (Meisenheimer complex), which is facilitated by electron-withdrawing groups. masterorganicchemistry.com In the absence of such groups, the energy barrier for the formation of this intermediate is prohibitively high. The reactivity order in SNAr is often F > Cl > Br > I, a trend governed by the high electronegativity of fluorine stabilizing the intermediate, rather than C-X bond strength. nih.gov This is in stark contrast to SN1/SN2 reactions where the C-Cl bond is the reactive site.

Cycloaddition, Annulation, and Rearrangement Pathways

The structural framework of this compound lends itself to a variety of transformative chemical reactions. These include intricate cycloadditions, ring-forming annulations, and rearrangements under thermal or photochemical influence.

Intramolecular Cyclization Mechanisms involving Allene (B1206475) Intermediates

The generation of allene intermediates from vinyl triflates offers a powerful method for the synthesis of various cyclic compounds. This strategy can be applied to precursors of this compound to induce intramolecular cyclization. The process is stereospecific, allowing for controlled synthesis. capes.gov.br The formation of strained cyclic allenes, such as those derived from cyclohexadiene, can be achieved under mild conditions and trapped in cycloaddition reactions. nih.gov This approach provides access to rigid, angularly fused tricyclic systems through intramolecular [2+2] trapping of transient 1,2-cyclohexadienes. researchgate.net

The generation of these allene intermediates is often facilitated by the use of a fluoride (B91410) source to induce desilylation of a suitable precursor. The transient allene can then undergo intramolecular cycloaddition with a tethered alkene or other unsaturated moiety. This process has been shown to proceed with a high degree of diastereoselectivity, leading to the formation of cis-fused products. researchgate.net

| Precursor Type | Reaction Conditions | Intermediate | Product Type | Key Findings |

|---|---|---|---|---|

| Vinyl Triflates | Base | Allene | Cyclized Products | Stereospecific fragmentation to allenes. capes.gov.br |

| Silyl Triflates | Fluoride Source | Cyclic Allene | Cycloadducts | Mild generation and trapping of strained cyclic allenes. nih.gov |

| Substituted 2-Bromocyclohexenones | Cesium Fluoride | 1,2-Cyclohexadiene | Tricyclic Alkylidene Cyclobutanes | Complete diastereoselectivity for cis-fused products. researchgate.net |

Metal-Mediated Catalytic Annulation Reactions

Metal-catalyzed annulation reactions provide an efficient means to construct complex cyclic and heterocyclic structures. mdpi.com In the context of acenaphthylene derivatives, palladium-catalyzed reactions have proven particularly useful. For instance, a Pd-catalyzed cascade involving a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation can be used to synthesize acenaphthylene-fused heteroarenes. beilstein-journals.org This methodology allows for the creation of diverse heterocyclic frameworks, including those based on thiophene, furan, and pyridine (B92270). beilstein-journals.org

Nickel-catalyzed reductive annulation reactions of alkenes with dihaloalkanes represent another strategy for forming cyclic systems. nih.gov Mechanistic studies suggest that these reactions proceed through the generation of a carbon-centered radical via halogen-atom abstraction. nih.gov While not directly demonstrated for this compound, this approach highlights the potential for metal-mediated radical pathways in annulation reactions.

| Catalyst/Mediator | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| Palladium | Suzuki–Miyaura/C–H Arylation Cascade | 1,8-Dihalonaphthalenes and Heteroarylboronic Acids | Acenaphthylene-fused Heteroarenes | beilstein-journals.org |

| Nickel | Reductive Annulation | Alkenes and 1,3-Dihalopropanes | Substituted Cyclopentanes | nih.gov |

Thermal and Photochemical Rearrangements

Thermal and photochemical conditions can induce significant rearrangements in cyclic systems. For instance, aryl(chloro)methylenetetrahydrofuran-2,4,5-triones undergo a thermal rearrangement involving a double bond shift and an interchange between a carbonyl oxygen and the chlorine atom. researchgate.net This transformation is proposed to proceed through an oxetane (B1205548) intermediate. researchgate.net While a different system, this highlights the potential for complex rearrangements in chlorinated cyclic compounds upon heating.

Photochemical rearrangements, often initiated by UV light, can lead to the formation of novel isomers. baranlab.org The specific products of such rearrangements are dependent on the starting material's structure and the reaction conditions, including the use of sensitizers to promote triplet states. baranlab.org Divinylcyclopropanes, for example, can undergo a variety of thermal rearrangements, including the vinylcyclopropane (B126155) rearrangement and Cope rearrangement, depending on the substitution pattern and temperature. nih.gov

Oxidation and Reduction Chemistry of the Dihydroacenaphthylene Chlorinated System

The chlorinated dihydroacenaphthylene system is susceptible to both oxidation and reduction, leading to a variety of products and intermediates.

Oxidative Transformations and Byproduct Formation under Various Conditions

The oxidation of acenaphthene and acenaphthylene by human cytochrome P450 enzymes leads to various oxygenated products. nih.gov For acenaphthylene, the major initial oxidation product is 1,2-epoxyacenaphthene. nih.gov This epoxide can be further metabolized to other oxidized products. nih.gov While this is a biological system, it demonstrates the susceptibility of the acenaphthylene core to epoxidation.

In non-biological settings, the oxidation of chlorinated hydrocarbons can be achieved using strong oxidizing agents. The specific products and byproducts will depend on the oxidant and reaction conditions. For instance, the oxidation of chlorinated ethenes can be achieved with permanganate (B83412) or Fenton's reagent. nih.gov

Reductive Pathways and Generation of Radical Anions

The reduction of chlorinated hydrocarbons can proceed through several abiotic pathways, including reductive dechlorination (hydrogenolysis), where a halogen is replaced by a hydrogen atom. nih.gov This process is particularly relevant for highly chlorinated compounds. usgs.gov Another pathway is β-elimination, where adjacent chlorine atoms are removed to form a triple bond. psu.edu

The one-electron reduction of polycyclic aromatic compounds by alkali metals can lead to the formation of radical anions. wikipedia.org These species are typically highly colored and are formed by the transfer of an electron to an unoccupied antibonding π* orbital of the aromatic molecule. wikipedia.org Acenaphthylene is known to form a radical anion that is a milder reductant than the naphthalene anion. wikipedia.org The generation of stable radical anions has also been observed in other heterocyclic systems under specific conditions, such as the use of potassium tert-butoxide to initiate a single electron transfer (SET) process. chemrxiv.org The formation of a radical anion from this compound would involve the addition of an electron to its π-system, a process influenced by the presence of the chlorine atom and the dihydro-aromatic structure.

| Reductive Process | Key Features | Intermediate/Product | Relevance |

|---|---|---|---|

| Reductive Dechlorination (Hydrogenolysis) | Replacement of a halogen with a hydrogen atom. nih.gov | De-chlorinated acenaphthene derivative | A primary degradation pathway for chlorinated compounds. nih.gov |

| β-Elimination | Removal of adjacent chlorine atoms to form a triple bond. psu.edu | Acenaphthyne derivative (hypothetical) | An abiotic reaction pathway for chlorinated ethenes. psu.edu |

| One-Electron Reduction | Formation of a radical anion by electron transfer from an alkali metal. wikipedia.org | This compound radical anion | Acenaphthylene is known to form a radical anion. wikipedia.org |

Computational Chemistry and Theoretical Studies on 1 Chloro 1,2 Dihydroacenaphthylene

Quantum Mechanical (QM) Approaches for Electronic Structure and Molecular Energetics

Quantum mechanical methods are fundamental to understanding the behavior of electrons and nuclei within a molecule. These approaches allow for the calculation of a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance of accuracy and computational cost. It is widely used for determining the stable three-dimensional arrangements of atoms in a molecule, a process known as geometry optimization. For chlorinated polycyclic aromatic hydrocarbons like 1-Chloro-1,2-dihydroacenaphthylene, geometry optimization is typically performed to find the lowest energy structure. For instance, in studies of related compounds such as 1-chloroacenaphthylene (B12796275), geometries have been optimized using functionals like M06-2X with basis sets such as 6-311++G(d,p) arxiv.org. This process provides crucial information on bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

DFT is also instrumental in mapping out reaction pathways, providing a detailed look at the energy changes that occur as reactants transform into products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energy of the reaction. For a molecule like this compound, a potential reaction of interest is dehydrochlorination, where HCl is eliminated to form acenaphthylene (B141429). Theoretical studies on the dehydrochlorination of other chloroalkanes have utilized DFT to elucidate the reaction mechanism, determining whether the reaction proceeds through a concerted or stepwise process researchgate.net. Such an analysis for this compound would involve calculating the energy profile for the removal of the chlorine and a neighboring hydrogen atom, thus revealing the energetic feasibility and mechanism of this transformation.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are often used for high-accuracy calculations of molecular properties.

Thermochemical properties, such as the enthalpy of formation, are crucial for understanding the stability of a molecule. High-level ab initio methods, like the G4 theory, have been used to predict the enthalpies of formation for a range of chlorinated polycyclic aromatic hydrocarbons, providing benchmark values against which other methods can be compared arxiv.org.

Ab initio calculations are also extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a compound. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants is a well-established application of ab initio methods researchgate.netbohrium.com. By calculating the magnetic shielding tensors for each nucleus in this compound, its theoretical NMR spectrum can be generated. Similarly, by calculating the second derivative of the energy with respect to atomic displacements, the vibrational frequencies and intensities can be determined, leading to a theoretical Infrared (IR) spectrum nih.govnih.gov. These predicted spectra are invaluable for interpreting experimental data and for identifying the compound.

The Bond Dissociation Energy (BDE) is a key measure of the strength of a chemical bond. For this compound, the C-Cl bond is of particular interest as its cleavage is the initial step in many potential reactions. The accuracy of BDE calculations using DFT is highly dependent on the choice of the functional.

A comparative study on chlorinated and brominated polycyclic aromatic hydrocarbons, including 1-chloroacenaphthylene, evaluated the performance of several DFT functionals against the high-accuracy G4 method for C-Cl BDE calculations arxiv.org. The study tested the M06-2X, ωB97X-D, and B2PLYP-D3 functionals. It was found that the ωB97X-D functional with the 6-311++G(d,p) basis set showed the best performance in computing the bond dissociation energies among the tested DFT methods arxiv.org. The BDE value for 1-chloroacenaphthylene was found to be slightly larger than that of other smaller chlorinated aromatic compounds, indicating a relatively strong C-Cl bond in this class of molecules arxiv.org.

| Computational Method | Calculated C-Cl Bond Dissociation Energy (kcal/mol) for 1-chloroacenaphthylene |

|---|---|

| G4 | 99.95 |

| M06-2X/6-311++G(d,p) | 100.26 |

| ωB97X-D/6-311++G(d,p) | 100.11 |

| B2PLYP-D3/6-311++G(d,p) | 99.88 |

Data sourced from Fu et al., 2021. arxiv.org

Molecular Dynamics and Molecular Mechanics Simulations in Conformational Space

While quantum mechanics is essential for describing electronic properties, molecular dynamics (MD) and molecular mechanics (MM) are powerful techniques for exploring the conformational landscape and dynamic behavior of molecules over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the five-membered ring has a degree of flexibility. The chlorine atom can exist in different spatial orientations relative to the acenaphthene (B1664957) backbone, leading to different conformers. For example, in the related but simpler molecule 1,2-dichloroethane, anti and gauche conformers exist due to rotation around the C-C bond, and their relative stabilities have been studied computationally nih.gov.

Molecular dynamics simulations can be used to explore the potential energy surface (PES) of this compound. The PES is a mathematical representation of the energy of a molecule as a function of its geometry. By simulating the motion of the atoms over time, MD simulations can identify the most stable conformers (local minima on the PES) and the energy barriers between them (saddle points on the PES) researchgate.netarxiv.org. This provides a dynamic picture of the molecule's flexibility and the accessibility of different conformations at a given temperature.

For very large systems, such as this compound interacting with a biological macromolecule or solvated in a large number of solvent molecules, full quantum mechanical calculations can be computationally prohibitive. In such cases, hybrid QM/MM methods offer a practical solution chemrxiv.orgyoutube.com.

In a QM/MM simulation, the chemically active part of the system, for example, the this compound molecule itself, is treated with a high-level QM method to accurately describe electronic effects like bond breaking or forming. The surrounding environment, such as the solvent or protein, is treated with a less computationally expensive MM force field nih.gov. This approach allows for the study of reactions and other electronic phenomena in a complex, realistic environment. For instance, a QM/MM study could be used to model the metabolism of this compound by an enzyme, providing insights into the reaction mechanism and the role of the enzyme's active site residues.

Theoretical Prediction of Physicochemical Properties and Reactivity Descriptors

Computational chemistry provides a powerful lens for predicting the physicochemical properties and reactivity of molecules like this compound, offering insights that are often difficult or hazardous to obtain through direct experimentation. These theoretical predictions are crucial for understanding the compound's behavior in various environments and its potential interactions with biological systems.

The octanol-water partition coefficient (log KOW, also known as log P) is a critical parameter for forecasting the environmental fate and bioaccumulation potential of a chemical compound. It quantifies a substance's lipophilicity, or its preference for a non-polar solvent (n-octanol) over a polar one (water). A higher log KOW value suggests a greater tendency to associate with fatty tissues and organic matter in the environment.

For the parent compound, 1,2-dihydroacenaphthylene (acenaphthene), the experimentally determined log KOW is approximately 3.92. nih.gov Computational models, such as those available through PubChem, predict a similar value of 3.9 for XLogP3, a computationally derived log P. nih.gov These values indicate a significant lipophilic character for the acenaphthene core.

The predicted lipophilicity has direct implications for the environmental distribution of this compound. Compounds with high log KOW values tend to adsorb to soil and sediment, have low water solubility, and are more likely to bioaccumulate in organisms. For instance, acenaphthene, the parent compound, is known to be present in wastewater treatment sludges from creosote (B1164894) production, indicating its tendency to partition into organic-rich matrices. epa.gov It is reasonable to infer that the chlorinated derivative would exhibit similar or even more pronounced partitioning behavior.

Table 1: Predicted and Experimental Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Log KOW (Experimental) | XLogP3 (Computed) |

| 1,2-Dihydroacenaphthylene (Acenaphthene) | C₁₂H₁₀ | 154.21 | 3.92 nih.gov | 3.9 nih.gov |

| This compound | C₁₂H₉Cl | 188.653 nist.gov | Not Available | Not Available |

In silico molecular simulations, including molecular docking and molecular dynamics (MD), are invaluable tools for investigating the intermolecular interactions of this compound with other molecules, such as biological macromolecules or environmental contaminants. These simulations can predict the binding affinities and elucidate the nature of the interactions at an atomic level.

Molecular docking studies can be used to predict the preferred binding orientation of this compound within the active site of an enzyme or a receptor. mdpi.comfrontiersin.org The strength of the interaction is often quantified by a scoring function, which estimates the binding free energy. The presence of the chlorine atom can significantly influence these interactions through halogen bonding, a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site. Furthermore, hydrophobic interactions between the polycyclic aromatic core and non-polar residues in a binding pocket are expected to play a crucial role. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structures. researchgate.net These models establish a mathematical relationship between a set of molecular descriptors and the observed activity or property. walisongo.ac.id

For this compound and its derivatives, QSAR/QSPR models can be developed to predict a wide range of endpoints. The fundamental principle is to link the chemical structure to its effects. researchgate.net This involves calculating various molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

The process of building a QSAR/QSPR model typically involves:

Data Collection: Gathering a dataset of compounds with known activities or properties. frontiersin.org

Descriptor Calculation: Computing a variety of molecular descriptors, which can include constitutional, topological, geometrical, and electronic parameters. walisongo.ac.id

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) to build the predictive model. nih.govfrontiersin.org

Model Validation: Assessing the predictive power and robustness of the model using internal and external validation techniques. frontiersin.org

For dihydroacenaphthylene derivatives, QSAR models could be developed to predict their potential toxicity, carcinogenicity, or inhibitory activity against specific enzymes. nih.gov Descriptors that could be significant in such models include log KOW, dipole moment, polarizability, and quantum chemical parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). walisongo.ac.id The models can reveal which molecular features are most important for a given activity, for instance, showing that hydrophobic and electrostatic interactions might increase a particular biological activity, while hydrophilic features could decrease it. nih.gov

Aromaticity Assessment and Electronic Delocalization in Dihydroacenaphthylene Derivatives

Computational methods provide several indices to quantify aromaticity. These include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric criterion of bond length equalization in aromatic systems. A HOMA value close to 1 indicates high aromaticity.

Multi-Center Delocalization Indices (MCI): These indices are derived from the quantum theory of atoms in molecules (QTAIM) and quantify the extent of electron delocalization over a ring.

Studies on acenaphthylene derivatives have shown that the five-membered ring exhibits a low degree of aromaticity. nih.gov In fact, some analyses, such as ring current maps, suggest the presence of a weak paratropic (antiaromatic) circulation in this ring. nih.gov In contrast, the six-membered rings of the naphthalene (B1677914) moiety are expected to retain a significant degree of aromaticity.

Advanced Research Applications and Future Directions for 1 Chloro 1,2 Dihydroacenaphthylene Derivatives

Role as Versatile Synthetic Intermediates in Complex Molecule Construction

The acenaphthylene (B141429) framework, particularly when functionalized, serves as a valuable synthon in organic chemistry. The introduction of a chlorine atom in 1-chloro-1,2-dihydroacenaphthylene enhances its reactivity and provides a handle for a variety of chemical transformations, making it a versatile intermediate for constructing more complex molecules.

Halogenated acenaphthene (B1664957) and acenaphthylene derivatives are key precursors in the synthesis of novel organic compounds. acs.org The halogen atom can be readily substituted or can direct further reactions, allowing for the regioselective introduction of other functional groups. acs.org This capability is crucial for building larger, more elaborate molecular structures. For instance, acenaphthylene derivatives are utilized as building blocks for a range of π-electron functional materials. rsc.org The ability to perform specific chemical modifications, such as those enabled by a chloro-substituent, is fundamental to designing organic electronic materials with tailored properties.

The synthesis of complex heterocyclic and carbocyclic compounds often utilizes acenaphthylene-based starting materials. bohrium.com The presence of the chloro group in this compound can influence the electronic environment of the aromatic system, thereby affecting the outcome of cyclization and condensation reactions essential for creating elaborate molecular frameworks. Research has demonstrated the synthesis of acenaphthylene-fused heteroarenes through palladium-catalyzed cross-coupling reactions, a process where a halogenated precursor is fundamental. researchgate.net Such strategies are pivotal in accessing complex molecules that are otherwise difficult to synthesize.

Exploration in Materials Science and Polymer Chemistry

The investigation of this compound derivatives in materials science is a burgeoning field, with potential applications in electrically conductive polymers and as stabilizing agents in other polymeric materials.

Precursors for Electrically Conductive Polymers and Advanced Polymeric Materials

Acenaphthylene itself can be polymerized to create materials with interesting properties. google.com An exploratory survey into the polymerization of acenaphthylene has shown that it can form high molecular weight polymers through various methods, including thermal and emulsion polymerization. nih.gov Copolymers of acenaphthylene with other monomers like styrene (B11656) have been shown to elevate the softening point of the resulting polymer. nih.gov

The introduction of a halogen, such as chlorine, into a polymer backbone is a known strategy to enhance electrical conductivity. For example, the exposure of polyacetylene films to halogens like chlorine results in a significant increase in conductivity. tpsgc-pwgsc.gc.ca This suggests that polymers derived from this compound could exhibit inherent or enhanced electrical conductivity. While direct polymerization of this compound is a specific area for future research, the principle of using halogenated monomers to create conductive polymers is well-established.

The following table summarizes the types of polymerization and their potential effect on the resulting polymer properties based on acenaphthylene and its derivatives.

| Polymerization Method | Monomer(s) | Key Findings/Potential Properties |

| Thermal Polymerization | Acenaphthylene | Can produce high molecular weight polyacenaphthylene. nih.gov |

| Emulsion Polymerization | Acenaphthylene, Butadiene | Forms linear copolymers. nih.gov |

| Copolymerization | Acenaphthylene, Styrene | Elevates the softening point of polystyrene. nih.gov |

| Halogen Doping | Polyacetylene | Exposure to chlorine increases electrical conductivity. tpsgc-pwgsc.gc.ca |

| Potential Polymerization | This compound | Could potentially lead to polymers with inherent electrical conductivity. |

Applications as Antioxidant Moieties in Polymer Stabilization

Polymer degradation is a significant issue, and antioxidants are crucial additives to prevent this. Acenaphthylene has been noted for its excellent antioxidant properties in materials such as cross-linked polyethylene (B3416737) and ethylene-propylene rubber. bohrium.com The mechanism of action for antioxidants often involves the scavenging of free radicals that initiate degradation chain reactions. The aromatic structure of acenaphthylene is key to this function.

While the specific antioxidant efficacy of this compound has not been extensively detailed, the core acenaphthylene structure provides a strong foundation for this application. The presence of the chloro group could potentially modify the antioxidant activity, an area that warrants further investigation. The development of polymer-bound antioxidants is an advanced strategy to prevent the leaching of these protective molecules, and functionalized molecules like this compound could serve as a basis for such covalently linked stabilizers.

Environmental Chemical Significance beyond Basic Characterization

As a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH), this compound has environmental relevance that extends beyond its basic chemical properties. Understanding its formation, fate, and transformation in the environment is crucial.

Mechanistic Studies on the Formation of Chlorinated Polycyclic Aromatic Hydrocarbons in Aquatic Environments

Chlorinated PAHs are recognized as environmental contaminants due to their potential toxicity. bohrium.comresearchgate.net They can form during water treatment processes, such as chlorination, when parent PAHs are present in the source water. bohrium.comnih.gov Studies have shown that acenaphthylene is one of the PAHs that can be transformed into chlorinated and oxygenated derivatives during chlorination. bohrium.comresearchgate.net

The mechanism of formation can involve an electrophilic attack by chlorine on the electron-rich aromatic system of the PAH. researchgate.net Research indicates that acenaphthylene exhibits high reactivity during chlorination, although it may also lead to the formation of less toxic oxygenated products. bohrium.com The presence of chloride ions in aquatic environments, coupled with photochemical processes, can also lead to the formation of Cl-PAHs. researchgate.net The study of these formation mechanisms is critical for assessing the potential risks associated with water disinfection practices and for developing strategies to minimize the generation of these byproducts.

Atmospheric Fate and Transformation Processes in Relevant Environmental Compartments

Once in the environment, this compound, like other Cl-PAHs, is subject to various transport and transformation processes. Cl-PAHs are hydrophobic and tend to persist in soil and particulate matter in the air. wikipedia.org Their distribution in the environment is influenced by factors such as gas/particle partitioning and climatic conditions. wikipedia.org

Future Research Avenues and Methodological Advancements

Development of Enantioselective and Diastereoselective Synthetic Pathways

The biological and material properties of this compound derivatives are intrinsically linked to their stereochemistry. Consequently, the development of synthetic methods that afford precise control over the three-dimensional arrangement of atoms is a critical frontier.

Currently, the stereoselective synthesis of this compound remains a developing area. However, progress in related asymmetric transformations provides a strong foundation for future work. For instance, organocatalytic asymmetric chlorinative dearomatization of naphthols has been achieved with excellent yields and enantioselectivities, offering a potential strategy for creating chiral chlorinated naphthalenone cores that could be further elaborated. rsc.org Similarly, the synthesis of chiral vicinal halohydrins through asymmetric hydrogenation of α-halogenated ketones demonstrates the feasibility of creating stereocenters adjacent to a halogen atom. rsc.org

Future research in this domain will likely concentrate on several key approaches:

Chiral Catalysis: The design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, will be paramount. These catalysts can create a chiral environment around the acenaphthylene substrate, directing the incoming chlorine atom to a specific face of the double bond, thus controlling the stereochemical outcome. The use of chiral amines, isothioureas, and squaramides has shown promise in other asymmetric chlorination reactions. nih.govnih.gov

Substrate Control: Modifying the acenaphthylene substrate with chiral auxiliaries can also direct the stereochemical course of the chlorination reaction. The auxiliary can be removed after the desired stereochemistry is established.

Enzymatic Chlorination: Biocatalysis offers a highly selective and environmentally benign approach. The identification and engineering of halogenating enzymes capable of acting on acenaphthylene could provide a direct route to enantiopure this compound.

The successful development of these pathways will enable the synthesis of specific stereoisomers, allowing for a more detailed investigation of their unique properties and potential applications.

Table 1: Examples of Asymmetric Halogenation Strategies Potentially Applicable to Acenaphthylene

| Catalytic System/Method | Substrate Type | Key Features | Potential for this compound |

| Ir/f-phamidol | α-Halogenated ketones | High yields, excellent diastereoselectivities and enantioselectivities for vicinal halohydrins. rsc.org | Could be adapted for the synthesis of related chiral chlorohydrin precursors. |

| Chiral Isothioureas | Activated aryl acetic acid esters | High enantioselectivities in α-chlorination under base-free conditions. nih.gov | May be applicable for the chlorination of acenaphthylene derivatives with activating groups. |

| Chiral Squaramides | Silyl ketene (B1206846) acetals | Promotes enantioselective α-chlorination through non-covalent interactions. nih.gov | A potential strategy for the asymmetric chlorination of acenaphthylene-derived enolates. |

| Organocatalytic Dearomatization | Naphthols | Provides chiral naphthalenones with a Cl-containing all-substituted stereocenter. rsc.org | Offers a route to chiral chlorinated naphthalene (B1677914) backbones. |

Integration of Machine Learning with Computational Chemistry for Reaction Prediction and Optimization

The synergy between machine learning (ML) and computational chemistry is revolutionizing how chemical reactions are discovered, understood, and optimized. This integrated approach holds immense potential for accelerating the development of synthetic routes to this compound derivatives.

Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction mechanisms, predict reaction energies, and calculate the properties of intermediates and transition states. This information is invaluable for understanding the factors that control reactivity and selectivity. For instance, DFT calculations have been employed to study the high-temperature chemistry of chlorinated acenaphthylene, providing insights into isomerization and growth processes. nih.gov

Machine learning algorithms can be trained on large datasets of experimental and computational data to create predictive models for reaction outcomes, yields, and optimal conditions. These models can then be used to:

Predict the feasibility and outcome of new reactions: By learning from existing chemical knowledge, ML models can predict whether a proposed reaction for the synthesis of a this compound derivative is likely to be successful.

Optimize reaction conditions: ML algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, and reactants) to identify the optimal conditions for maximizing yield and selectivity.

Guide the discovery of new catalysts and reagents: ML can be used to screen virtual libraries of potential catalysts or reagents to identify promising candidates for the stereoselective chlorination of acenaphthylene.

The integration of these powerful tools can significantly reduce the number of experiments required, saving time, resources, and minimizing waste. The development of automated synthesis platforms guided by ML and computational chemistry represents a significant future direction for the synthesis of complex molecules like this compound derivatives.

Table 2: Potential Applications of Integrated ML and Computational Chemistry

| Application Area | Specific Task for this compound Synthesis | Expected Outcome |

| Reaction Prediction | Predict the regioselectivity and stereoselectivity of acenaphthylene chlorination with different reagents and catalysts. | Identification of promising reaction conditions for achieving desired isomers. |

| Optimization | Optimize the yield of a specific stereoisomer of this compound. | Increased efficiency and cost-effectiveness of the synthesis. |

| Catalyst Design | Screen a virtual library of chiral ligands for a metal catalyst to identify candidates for enantioselective chlorination. | Accelerated discovery of new and effective catalysts. |

| Mechanism Elucidation | Combine DFT calculations of reaction pathways with ML analysis of experimental data to refine the understanding of the chlorination mechanism. | Improved ability to design more selective and efficient reactions. |

Interdisciplinary Research with Green Chemistry Principles for Sustainable Synthesis

The synthesis of any chemical compound, including this compound and its derivatives, must be evaluated through the lens of sustainability. Green chemistry provides a framework of twelve principles aimed at minimizing the environmental impact of chemical processes. rsc.org Interdisciplinary collaboration is key to implementing these principles effectively.

Future research on the synthesis of this compound derivatives should actively incorporate green chemistry principles, focusing on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring solvent-free reaction conditions or using water as a solvent where possible. The use of magnetic nanocatalysts for solvent-free synthesis of related heterocyclic compounds showcases a promising direction. youtube.com

Catalysis: Employing catalytic methods, which are often more selective and require milder reaction conditions than stoichiometric reagents, thereby reducing energy consumption and waste generation.

Renewable Feedstocks: While acenaphthylene is typically derived from coal tar, exploring pathways from renewable biomass sources would be a significant long-term goal for sustainable production.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

The assessment of the "greenness" of a synthetic route can be quantified using various metrics, providing a basis for comparing different synthetic strategies.

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Prevention | Develop high-yield, high-selectivity reactions to minimize byproduct formation. | Reduced waste treatment and disposal costs. |

| Atom Economy | Utilize addition reactions, such as the direct chlorination of acenaphthylene, over substitution reactions that generate byproducts. | Maximized efficiency of material use. |

| Less Hazardous Chemical Syntheses | Replace traditional chlorinating agents like chlorine gas with safer alternatives. | Improved laboratory and environmental safety. |

| Designing Safer Chemicals | Investigate the toxicological profiles of different derivatives to prioritize the synthesis of less harmful compounds. | Reduced potential for adverse health and environmental effects. |

| Safer Solvents and Auxiliaries | Explore reactions in water, ionic liquids, or under solvent-free conditions. | Minimized volatile organic compound (VOC) emissions. |

| Design for Energy Efficiency | Utilize catalytic reactions that proceed at lower temperatures and pressures. | Reduced energy consumption and associated carbon footprint. |

| Use of Renewable Feedstocks | Investigate biosynthetic pathways or conversions from biomass-derived platform chemicals. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Develop one-pot or tandem reactions to avoid protection and deprotection steps. | Simplified synthetic procedures and reduced waste. |

| Catalysis | Employ recyclable organocatalysts or heterogeneous catalysts for chlorination. | Improved process efficiency and reduced catalyst waste. |

| Design for Degradation | Study the environmental fate and biodegradability of the synthesized derivatives. | Minimized persistence of the compounds in the environment. |

| Real-time analysis for Pollution Prevention | Implement in-situ monitoring techniques to control reaction conditions and prevent runaway reactions or byproduct formation. | Enhanced process control and safety. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of explosions, fires, and releases. | Improved overall process safety. |

By embracing these advanced research avenues, the scientific community can unlock the full potential of this compound and its derivatives while adhering to the principles of modern, sustainable chemical synthesis.

Q & A

Q. How do steric and electronic effects govern regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer : The chlorine atom directs coupling to the less-hindered position. Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) enhance selectivity for mono-functionalized products. Mechanistic studies using ¹⁹F-NMR track intermediates in real-time .

Methodological Notes

- Data Interpretation : Cross-validate spectral data with computational simulations (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities .

- Toxicity Screening : While direct toxicity data is scarce, analogies to chlorinated PAHs suggest potential bioaccumulation. Use in vitro assays (Ames test, hepatocyte cytotoxicity) for preliminary risk assessment .

- Environmental Analysis : Employ EPA Method 8270 (GC-MS) for detecting trace levels in soil/water, with method detection limits (MDLs) of 0.1–1.0 µg/L .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.